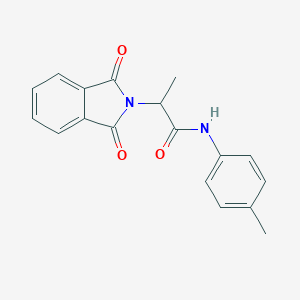
2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a bromobenzoate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-(3-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The nitrophenyl group in 2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the benzoate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Chemistry:
Organic Synthesis: 2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Medicine:
Drug Development: Its derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
Materials Science: The compound can be used in the production of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromobenzoate group can engage in binding interactions with proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- [2-(4-Nitrophenyl)-2-oxoethyl] 4-bromobenzoate
- [2-(3-Nitrophenyl)-2-oxoethyl] 4-chlorobenzoate
- [2-(3-Nitrophenyl)-2-oxoethyl] 4-methylbenzoate
Comparison:
- [2-(4-Nitrophenyl)-2-oxoethyl] 4-bromobenzoate: Similar structure but with the nitro group in the para position, which may affect its reactivity and binding properties.
- [2-(3-Nitrophenyl)-2-oxoethyl] 4-chlorobenzoate: The presence of chlorine instead of bromine can influence the compound’s electronic properties and reactivity.
- [2-(3-Nitrophenyl)-2-oxoethyl] 4-methylbenzoate: The methyl group can alter the compound’s hydrophobicity and steric interactions.
Conclusion
2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis and materials science. Further research into its properties and applications could lead to new discoveries and innovations in multiple fields.
特性
分子式 |
C15H10BrNO5 |
|---|---|
分子量 |
364.15g/mol |
IUPAC名 |
[2-(3-nitrophenyl)-2-oxoethyl] 4-bromobenzoate |
InChI |
InChI=1S/C15H10BrNO5/c16-12-6-4-10(5-7-12)15(19)22-9-14(18)11-2-1-3-13(8-11)17(20)21/h1-8H,9H2 |
InChIキー |
XEICCEWLHVJXAG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)Br |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B401268.png)
![4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B401269.png)
![2,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B401270.png)
![3-chloro-N-[2,2,2-trichloro-1-(2,5-dichloroanilino)ethyl]benzamide](/img/structure/B401271.png)
![2-methyl-N-{2,2,2-trichloro-1-[(furan-2-ylmethyl)amino]ethyl}benzamide](/img/structure/B401272.png)
![N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B401273.png)
![4-bromo-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B401275.png)
![Butyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B401278.png)
![3-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide](/img/structure/B401281.png)

![3-chloro-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]benzamide](/img/structure/B401283.png)
![4-bromo-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]benzamide](/img/structure/B401285.png)
